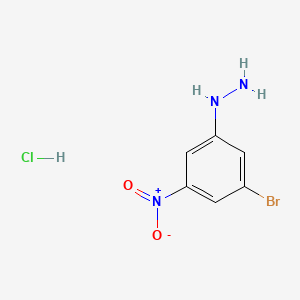

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride

Description

(3-Bromo-5-nitrophenyl)hydrazine hydrochloride is a halogenated and nitro-substituted arylhydrazine derivative. Its structure features a phenyl ring substituted with bromine (Br) at the 3-position and a nitro (NO₂) group at the 5-position, coupled with a hydrazine moiety (–NH–NH₂) that is protonated as a hydrochloride salt. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds like pyrazoles and pyrazolines via condensation reactions. Its electron-withdrawing substituents (Br and NO₂) enhance electrophilicity at the hydrazine group, making it reactive toward carbonyl-containing substrates .

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIMXGXMVNYPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Reaction

The synthesis begins with 3-bromo-5-nitroaniline, a meta-substituted aromatic amine. In a procedure analogous to the 2-bromo-5-nitroaniline pathway, the amine is suspended in concentrated hydrochloric acid at 0°C. A solution of sodium nitrite is added dropwise to generate the diazonium chloride intermediate. This exothermic reaction requires strict temperature control (<5°C) to prevent premature decomposition of the diazonium species. The completion of diazotization is confirmed by thin-layer chromatography (TLC) or LCMS, typically within 3 hours.

Reduction with Tin(II) Chloride

The diazonium salt is reduced using tin(II) chloride in hydrochloric acid, a method proven to achieve 51% yield for the 2-bromo isomer. Tin(II) chloride acts as a two-electron reductant, converting the diazonium group (−N≡N) to a hydrazine (−NH−NH). The reaction proceeds at room temperature for 2 hours, after which the mixture is neutralized with saturated sodium bicarbonate to pH 7–8. This step precipitates the free hydrazine base, which is extracted with ethyl acetate and purified via silica gel chromatography.

Table 1: Reaction Conditions for Diazotization-Reduction

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Bromo-5-nitroaniline | |

| Diazotization Temp | 0°C | |

| Reducing Agent | SnCl in HCl | |

| Reaction Time | 3 h (diazotization), 2 h (reduction) | |

| Yield | 51% (analogous system) |

Alternative Pathways via Aryl Ketone Intermediates

Oxidation of 1-(3-Bromo-5-nitrophenyl)ethanol

Search result describes the oxidation of 1-(3-bromo-5-nitrophenyl)ethanol to 1-(3-bromo-5-nitrophenyl)ethanone using manganese(IV) oxide in dioxane under reflux. While this pathway produces a ketone rather than a hydrazine, it highlights the accessibility of 3-bromo-5-nitro-substituted aromatics. The ketone could theoretically undergo condensation with hydrazine to form a hydrazone, though this route remains unexplored in the provided literature.

Table 2: Oxidation of Alcohol to Ketone

| Parameter | Value | Source |

|---|---|---|

| Substrate | 1-(3-Bromo-5-nitrophenyl)ethanol | |

| Oxidizing Agent | MnO | |

| Solvent | 1,4-Dioxane | |

| Reaction Time | 17 h | |

| Yield | Not explicitly reported |

Challenges and Optimization Considerations

Competing Side Reactions

During diazotization, premature decomposition of the diazonium salt can lead to phenolic byproducts via hydrolysis. This is mitigated by maintaining low temperatures and avoiding prolonged reaction times. Additionally, over-reduction of the hydrazine to aniline derivatives is a risk if excess tin(II) chloride is employed.

Analytical Characterization

X-ray Crystallography

Hydrazine derivatives of nitroaromatics often exhibit planar geometries with intramolecular hydrogen bonding, as seen in related structures. Dihedral angles between the nitro group and hydrazine moiety typically range from 60–70°, influencing crystal packing and stability.

Industrial and Environmental Considerations

Scalability

The tin(II) chloride reduction method, while effective, generates stoichiometric amounts of tin waste. Catalytic hydrogenation using palladium or rhodium catalysts (as in search result) offers a greener alternative but requires specialized equipment for handling explosive hydrazine intermediates.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols, appropriate solvents

Oxidation: Oxidizing agents like potassium permanganate

Major Products Formed

Reduction: 3-amino-5-nitrophenylhydrazine

Substitution: Various substituted phenylhydrazines

Oxidation: Azo compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (3-Bromo-5-nitrophenyl)hydrazine hydrochloride exhibits notable anticancer properties. It has been evaluated for its effectiveness against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The compound demonstrated a dose-dependent inhibition of cell growth across these lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Anticancer Activity Against Human Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| NCI-H460 (Lung Cancer) | 15 |

| SF-268 (CNS Cancer) | 12 |

Analytical Chemistry

Derivatization Agent

(3-Bromo-5-nitrophenyl)hydrazine hydrochloride serves as a derivatization agent for the analysis of carbonyl and carboxyl compounds. It enhances the detection capabilities of various metabolites in biological samples. For instance, it has been used in the determination of gamma-Hydroxybutyric acid in samples infected with Herpes Simplex Virus-Type 1, utilizing liquid chromatography coupled with multiple reaction monitoring mass spectrometry (LC-MRM-MS) techniques.

Table 2: Applications in Analytical Chemistry

| Application | Methodology |

|---|---|

| Determination of gamma-Hydroxybutyric acid | LC-MRM-MS |

| Quantitative analysis of residual compounds | HPLC with UV/Vis detection |

Material Science

Synthesis of Novel Materials

The compound has also been utilized in the synthesis of novel hydrazone derivatives that demonstrate promising properties for various applications, including antimicrobial and antioxidant activities. These derivatives are synthesized through reactions involving (3-Bromo-5-nitrophenyl)hydrazine hydrochloride, leading to materials with enhanced biological activities.

Case Study: Antimicrobial Properties

A study conducted on hydrazone derivatives synthesized from (3-Bromo-5-nitrophenyl)hydrazine hydrochloride revealed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties.

Table 3: Antimicrobial Activity of Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Toxicology and Forensic Applications

The compound is also employed in forensic science for the derivatization of blood samples collected during autopsies. This application aids in the identification and quantification of various substances present in biological fluids, enhancing forensic investigations.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its hydrazine moiety can form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis with structurally related hydrazine hydrochlorides reveals key differences in substituent positions and functional groups:

Key Observations :

- Substituent Position: The 3-Br and 5-NO₂ groups in the target compound create a meta-substitution pattern, which enhances steric hindrance and electronic effects compared to para-substituted analogs like 4-nitrophenylhydrazine HCl. This influences reactivity in nucleophilic additions .

- Electronic Effects : The nitro group’s strong electron-withdrawing nature increases the electrophilicity of the hydrazine group, favoring reactions with electron-rich substrates. In contrast, tert-butyl hydrazine HCl, with an electron-donating group, exhibits lower electrophilicity but higher stability .

- Solubility: The dihydrochloride form of (3-nitrobenzyl)hydrazine enhances aqueous solubility compared to the monohydrochloride target compound, impacting its utility in solution-phase reactions .

Biological Activity

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological applications, drawing from various studies and research findings.

- Molecular Formula : CHBrNO·HCl

- Molecular Weight : 232.49 g/mol

- CAS Number : 636-95-3

The compound features a phenyl ring substituted with bromine and nitro groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride typically involves the reaction of 3-bromo-5-nitrophenyl hydrazine with hydrochloric acid. The process can be optimized for yield and purity using various solvents and reaction conditions, often yielding high purity products suitable for biological evaluation.

Antimicrobial Properties

Recent studies have indicated that derivatives of hydrazine compounds exhibit notable antimicrobial activities. For instance, compounds similar to (3-Bromo-5-nitrophenyl)hydrazinehydrochloride have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported in the range of 3.55–6.56 μg/mL, suggesting that structural modifications can significantly influence their antimicrobial potency .

Anticancer Activity

Research has also highlighted the potential anticancer properties of hydrazine derivatives. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer (PC3 cells) and breast cancer (MCF-7 cells). For example, related compounds have shown growth inhibitory concentrations (GI50) as low as 0.25 μM in MCF-7 cells . This suggests that (3-Bromo-5-nitrophenyl)hydrazinehydrochloride may possess similar properties, warranting further investigation.

The biological activity of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride is likely mediated through several mechanisms:

- Inhibition of Enzymes : Many hydrazine derivatives act as enzyme inhibitors, particularly targeting cyclooxygenase enzymes involved in inflammation and cancer progression .

- Interaction with Microtubules : Some studies suggest that hydrazine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Activity : The presence of nitro groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have explored the biological effects of hydrazine derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazine derivatives against clinical isolates of bacteria. Results showed significant inhibition compared to standard antibiotics, indicating potential for new therapeutic agents .

- Cancer Cell Line Studies : In vitro assays on breast and prostate cancer cell lines demonstrated that specific hydrazine derivatives could induce apoptosis and inhibit cell migration, suggesting their role as potential anticancer agents .

Data Summary Table

Q & A

Q. What are the optimized synthetic routes for (3-Bromo-5-nitrophenyl)hydrazinehydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves diazotization of 3-bromo-5-nitroaniline followed by coupling with hydrazine hydrochloride. Key parameters include:

- Temperature: Maintain 0–5°C during diazotization to avoid side reactions (e.g., decomposition of the diazonium intermediate) .

- Solvent: Use ethanol/water mixtures to enhance solubility of intermediates .

- Molar Ratios: A 1:1.2 molar ratio of aniline derivative to hydrazine hydrochloride minimizes unreacted starting material . Post-reaction, isolate the product via vacuum filtration and purify by recrystallization (e.g., ethanol/ethyl acetate). Typical yields range from 60–75% .

Q. How should researchers characterize (3-Bromo-5-nitrophenyl)hydrazinehydrochloride to confirm purity and structure?

Methodological Answer: Use a multi-technique approach:

- IR Spectroscopy: Expect peaks for N–H (3280–3320 cm⁻¹), C–Br (600–650 cm⁻¹), and NO₂ (1360–1380 cm⁻¹) .

- ¹H-NMR (DMSO-d₆): Aromatic protons appear as multiplets (δ 7.5–8.3 ppm), with hydrazine NH₂ protons at δ 8.6–9.0 ppm .

- Mass Spectrometry: Look for molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 265.97 for C₆H₆BrN₃O₂·HCl).

- Elemental Analysis: Validate %C, %H, %N against calculated values (e.g., C 27.05%, H 2.26%, N 15.07%) .

Q. What safety protocols are critical when handling (3-Bromo-5-nitrophenyl)hydrazinehydrochloride?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal: Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro substituents influence the reactivity of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride in heterocyclic synthesis?

Methodological Answer: The meta -nitro group is a strong electron-withdrawing group, activating the phenyl ring for electrophilic substitution at the para position. The bromo substituent acts as a directing group, stabilizing intermediates during cyclization (e.g., indole or pyrazole formation). For example:

Q. What computational strategies can predict the binding affinity of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride-derived ligands with biological targets?

Methodological Answer:

- Molecular Docking (MOE Software): Use the X-ray structure of target proteins (e.g., VEGFR2 or MMP9 from PDB) to model interactions. Protonate the hydrazine group at physiological pH for accurate charge assignment .

- QM/MM Simulations: Calculate binding energies at the B3LYP/6-31G* level to assess nitro group contributions to hydrogen bonding .

- ADMET Prediction: Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., nitro group metabolism to reactive intermediates) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H-NMR) for derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR: Heat samples to 50–60°C to identify dynamic effects (e.g., hindered rotation of the nitro group causing splitting) .

- 2D NMR (COSY, HSQC): Assign coupling patterns and confirm aromatic proton environments .

- Crystallography: Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.